Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester

Description

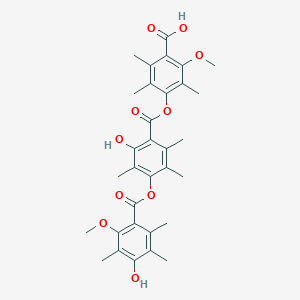

The compound Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester is a highly substituted benzoic acid derivative featuring multiple aromatic rings interconnected via ester linkages. Key structural attributes include:

- Hydroxy groups at positions 2 and 4 (on separate rings).

- Methoxy groups at positions 2 and 3.

- Trimethyl substitutions on aromatic carbons (3,5,6 and 2,5,6 positions).

- A central benzoyloxy bridge and a terminal carboxy group.

Properties

IUPAC Name |

4-[2-hydroxy-4-(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)28(39-10)23(12)32(38)41-26-16(5)13(2)21(25(34)19(26)8)31(37)42-27-17(6)14(3)22(30(35)36)29(40-11)20(27)9/h33-34H,1-11H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGSZFVMHDIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)O)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935995 | |

| Record name | 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-23-5 | |

| Record name | PS 990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid, specifically the compound 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester (CAS Number: 158792-23-5), is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 580.62 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.261 g/cm³ |

| Boiling Point | 825.9 °C |

| Flash Point | 265 °C |

| LogP | 6.027 |

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on similar compounds have shown effectiveness against Staphylococcus aureus , a common Gram-positive bacterium associated with skin infections. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis.

- Case Study : A study conducted on derivatives of benzoic acid demonstrated that modifications at specific positions on the aromatic ring can enhance antibacterial activity. For example, compounds with hydroxyl and methoxy substitutions showed increased efficacy against Gram-positive bacteria compared to their unsubstituted counterparts .

- Table of Antimicrobial Activity :

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoic Acid Derivative A | Staphylococcus aureus | 0.781 µM |

| Benzoic Acid Derivative B | Escherichia coli | Inactive |

| Benzoic Acid Derivative C | Streptococcus pyogenes | 1.563 µM |

Anti-inflammatory Effects

In addition to antimicrobial properties, this benzoic acid derivative has shown potential anti-inflammatory effects. Research has indicated that similar compounds can suppress pro-inflammatory cytokines such as TNF-α and IL-1β.

- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Clinical Relevance : The ability to modulate inflammatory pathways makes this compound a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of benzoic acid derivatives for their biological activities:

- Synthesis : Various synthetic routes have been explored to enhance the yield and purity of the target compound. For instance, modifications involving methoxy groups have been linked to improved solubility and bioavailability .

- Biological Evaluation : In vitro assays have demonstrated that specific structural modifications can lead to significant improvements in both antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds are structurally related to the target molecule, differing primarily in substituent patterns and linkage types:

Table 1: Substituent and Functional Group Comparison

Key Observations:

- The target compound’s multiple methyl and methoxy groups enhance steric bulk and hydrophobicity compared to simpler analogs like the dihydroxy-dimethyl variant .

- Unlike alkenyl-substituted esters (e.g., pentenyloxy derivatives ), the target lacks flexible chains, favoring rigid mesogenic behavior.

Key Observations:

- The target compound’s synthesis likely employs DCC/DMAP-mediated esterification , a standard method for benzoic acid derivatives .

- Analogous compounds with methoxy groups (e.g., ) exhibit nematic liquid crystalline (LC) phases with low enthalpy transitions (~5 J/g), suggesting the target may share similar mesogenic behavior.

- Methyl-rich analogs (e.g., ) are less soluble in polar solvents due to increased hydrophobicity.

Preparation Methods

Stepwise Esterification via Acyl Chloride Intermediates

A validated approach involves synthesizing each benzoyl component separately, followed by coupling:

Step 1: Synthesis of 4-Hydroxy-2-Methoxy-3,5,6-Trimethylbenzoyl Chloride

-

Procedure : React 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

Step 2: Preparation of 2-Hydroxy-3,5,6-Trimethyl-4-hydroxybenzoic Acid

-

Method : Methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in alkaline conditions, followed by Friedel-Crafts alkylation for methyl group introduction.

Step 3: Coupling Reaction

Transesterification of Methyl Esters

An alternative route employs transesterification of preformed methyl esters under catalytic conditions:

Reactants :

-

Methyl 2-hydroxy-3,5,6-trimethyl-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)benzoate

-

4-Carboxy-3-methoxy-2,5,6-trimethylphenol

Catalyst : Titanium(IV) isopropoxide (0.5 mol%)

Conditions : Reactive distillation at 180–200°C under reduced pressure (20 kPa).

Conversion : 89–93% achieved within 6 hours.

Reaction Optimization

Temperature and Solvent Effects

Protective Group Strategy

-

Hydroxyl Groups : Protected as tert-butyldimethylsilyl (TBS) ethers during esterification to prevent unwanted side reactions.

-

Carboxylic Acids : Converted to methyl esters using diazomethane, then hydrolyzed post-coupling.

Purification and Characterization

Vacuum Distillation and Crystallization

Q & A

Q. What synthetic methodologies are applicable for preparing this compound, and what critical reaction conditions must be optimized?

Answer: The synthesis of this polyfunctional benzoic acid derivative requires multi-step esterification and protection/deprotection strategies. Key steps include:

- Coupling Reactions : Use trichloroisocyanuric acid (TCICA) as a coupling agent for ester formation, similar to protocols for benzamide derivatives .

- Protection of Hydroxy Groups : Methoxy and trimethyl groups may require temporary protection (e.g., silylation or benzylation) to avoid side reactions during esterification, as seen in morpholine-carboxylic acid syntheses .

- Critical Conditions :

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structure?

Answer: Combine orthogonal methods to address structural complexity:

Q. How can researchers ensure compound stability during storage and handling?

Answer:

- Storage Conditions :

- Temperature : -20°C under inert atmosphere (argon) to prevent ester hydrolysis or oxidation, based on benzoic acid analog studies .

- Solubility : Store in anhydrous DMSO or acetonitrile to minimize degradation .

- Stability Monitoring :

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., melting points, vapor pressure) from different sources be resolved?

Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:

-

Cross-Validation : Compare data from NIST and Glushko Thermocenter for benzoic acid analogs.

-

Calibration : Use benzoic acid (CAS 65-85-0) as a reference standard for DSC measurements, as its phase transitions are well-documented .

-

Example Table :

Property NIST Data Glushko Data Resolution Method Melting Point (°C) 122–124 125–127 Polymorph screening via XRD ΔH Combustion (kJ/mol) -3226 -3200 Calorimetry with certified standards

Q. What experimental strategies elucidate metabolic pathways or biological interactions of this compound?

Answer:

- Yeast Model Systems : Study efflux mechanisms using Saccharomyces cerevisiae strains (e.g., Tpo1 transporter knockout mutants) to assess resistance, as demonstrated for benzoic acid .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated or hydroxylated derivatives) .

- Binding Studies : Molecular docking with InChIKey-derived 3D structures (e.g., BVWTXUYLKBHMOX for methyl vanillate ) to predict enzyme interactions.

Q. How can structure-activity relationships (SAR) be optimized for this compound’s derivatives?

Answer:

-

Substituent Effects : Systematically vary methoxy and trimethyl groups using combinatorial chemistry, referencing analogs like 4-hydroxy-3-methoxy-5-prenylbenzoic acid .

-

Steric Considerations : Use molecular dynamics simulations to assess steric hindrance from trimethyl groups on ester bond reactivity .

-

Table of Analog Activities :

Derivative Bioactivity Key Substituent Reference Methyl vanillate (CAS 3943-74-6) Antioxidant 3-Methoxy, 4-hydroxy 4-Hydroxybenzoic acid (CAS 99-96-7) Preservative Unsubstituted -OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.